molecular formula C18H14N4O2S B4503322 N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4503322
M. Wt: 350.4 g/mol
InChI Key: RITIGDLDQZPAQD-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Material Science: Its unique structure could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe or tool in biochemical assays to study various biological processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or indole halide.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a suitable leaving group on the thiadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the thiadiazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Palladium catalysts, halides, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. The indole moiety may also contribute to binding interactions with proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    N-(1H-indol-5-yl)-4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the indole and methoxyphenyl groups, which can influence its chemical behavior and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or material.

Properties

IUPAC Name

N-(1H-indol-5-yl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-24-14-5-2-11(3-6-14)16-17(25-22-21-16)18(23)20-13-4-7-15-12(10-13)8-9-19-15/h2-10,19H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITIGDLDQZPAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
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N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 3
N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 4
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N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 5
N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 6
N-(1H-indol-5-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

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